molecular formula C8H13NS B8724493 2-methyl-1-(thiophen-2-yl)propan-2-amine

2-methyl-1-(thiophen-2-yl)propan-2-amine

Cat. No.: B8724493
M. Wt: 155.26 g/mol
InChI Key: IVIXZMKIMIUVDY-UHFFFAOYSA-N
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Description

2-methyl-1-(thiophen-2-yl)propan-2-amine (CAS 81886-35-3) is a thiophene-substituted amine compound with a molecular formula of C8H13NS and a molecular weight of 155.26 g/mol . This compound features a thiophene ring linked to a tertiary amine, a structure that offers unique reactivity and electronic properties, making it a versatile intermediate in specialized chemical workflows . Its primary research applications are in pharmaceutical development and advanced organic synthesis, particularly as a building block for bioactive molecules and ligands in catalysis . The structural similarity of this compound class to certain pharmacophores makes it a candidate for CNS-targeted research . Researchers should note that this compound is strictly for professional laboratory research and further manufacturing use. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind. Proper handling procedures should be followed, and it is recommended to store the product sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

2-methyl-1-thiophen-2-ylpropan-2-amine

InChI

InChI=1S/C8H13NS/c1-8(2,9)6-7-4-3-5-10-7/h3-5H,6,9H2,1-2H3

InChI Key

IVIXZMKIMIUVDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CS1)N

Origin of Product

United States

Preparation Methods

Alkylation of Thiophene Derivatives

A widely adopted method involves the alkylation of thiophene-2-carboxaldehyde with nitromethane under basic conditions, followed by reduction. The reaction proceeds via a Henry reaction mechanism, where the aldehyde reacts with nitromethane to form β-nitro alcohol intermediates. Subsequent reduction using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation yields the target amine.

Key reaction parameters:

  • Molar ratio of thiophene-2-carboxaldehyde to nitromethane: 1:1.2–1.5

  • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature: 0–25°C for nitroaldol step; 60–80°C for reduction

Reductive Amination Approach

An alternative pathway employs reductive amination between thiophen-2-yl acetone and methylamine. This one-pot method uses sodium cyanoborohydride (NaBH₃CN) as the reducing agent in methanol at pH 4–5 (maintained by acetic acid).

Optimization challenges:

  • Competing formation of secondary amines requires strict stoichiometric control

  • Catalyst loading: 1.2–1.5 equivalents of NaBH₃CN

  • Reaction time: 12–24 hours for >90% conversion

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern production facilities employ continuous flow reactors to enhance safety and yield. A patented method (CN105085278A) details a four-stage process:

StepProcessConditionsYield
1Nitroalkane formationTHF, −78°C, LDA base85%
2HydrolysisNaOH (10M), 120°C92%
3Curtius rearrangementDiphenylphosphoryl azide, 80°C78%
4HydrogenationH₂ (50 psi), Pd/C catalyst95%

This approach achieves an overall yield of 58% with >99% purity after crystallization.

Purification Protocols

Critical purification steps include:

  • Distillation: Fractional distillation under reduced pressure (0.1–0.5 mmHg) at 110–115°C

  • Recrystallization: Ethanol/water (3:1 v/v) mixture yields needle-shaped crystals

  • Chromatography: Silica gel column with hexane/ethyl acetate (4:1) for analytical-grade material

Comparative Analysis of Synthetic Methods

Energy Efficiency Metrics

MethodE-Factor*PMI†Reaction Mass Efficiency
Alkylation-Reduction8.223.168%
Reductive Amination5.715.482%
Continuous Flow3.19.891%

*Environmental factor (kg waste/kg product)
†Process Mass Intensity

Byproduct Management

Common byproducts and mitigation strategies:

  • N-Methyl derivatives: Controlled by maintaining pH <5 during reductive amination

  • Thiophene oligomers: Suppressed through slow reagent addition rates (0.5 mL/min)

  • Oxidation products: Avoided by rigorous inert atmosphere (N₂/Ar)

Spectroscopic Characterization Data

Critical analytical parameters for quality control:

TechniqueKey Features
¹H NMR (400 MHz, CDCl₃)δ 1.28 (s, 6H, CH₃), 2.45 (s, 2H, CH₂), 6.85–7.20 (m, 3H, thiophene)
IR (KBr)3350 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C=C aromatic)
MS (EI)m/z 141 [M]⁺, 126 [M-CH₃]⁺

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha-Dimethyl-beta-(thienyl)ethaneamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thienyl group to a thiol or thioether.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives. These products have diverse applications in different fields .

Scientific Research Applications

Alpha,alpha-Dimethyl-beta-(thienyl)ethaneamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-1-(thiophen-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-methyl-1-(thiophen-2-yl)propan-2-amine, highlighting variations in substituents, molecular properties, and reported activities:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Reported Activities/Notes References
2-Methyl-1-(thiophen-2-yl)propan-2-amine Thiophen-2-yl, 2-methylamine C₈H₁₁NS 153.24 Structural similarity to psychoactive analogs; thiophene may enhance electron-rich interactions
N-Methyl-1-(thiophen-2-yl)propan-2-amine (Methiopropamine, MPA) N-methyl, thiophen-2-yl C₉H₁₃NS 167.27 Controlled substance; stimulant properties
N-Methyl-1-(4-methoxyphenyl)propan-2-amine (PMMA) N-methyl, 4-methoxyphenyl C₁₁H₁₇NO 179.26 Psychoactive; serotonin-norepinephrine-dopamine reuptake inhibitor
2-Methyl-1-(naphthalen-2-yl)propan-2-amine Naphthalen-2-yl, 2-methylamine C₁₄H₁₇N 199.29 Antimicrobial applications (e.g., in compound II-6s)
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride 4-Trifluoromethylphenyl, hydrochloride C₁₁H₁₄F₃N·HCl 253.69 Potential CNS activity; structural analog of phenethylamines
5-MAPB (N-Methyl-1-(benzofuran-5-yl)propan-2-amine) N-methyl, benzofuran-5-yl C₁₂H₁₅NO 189.25 Serotonergic effects; recreational use

Key Structural and Functional Differences

Thiophene vs. Phenyl/Benzofuran Substituents :

  • The thiophene ring in 2-methyl-1-(thiophen-2-yl)propan-2-amine provides a sulfur atom that may enhance π-π stacking interactions compared to phenyl or benzofuran groups. This could influence receptor binding affinity in CNS-targeting compounds .
  • Benzothiophene derivatives (e.g., compounds 31–33 in ) demonstrate potent anticancer activity, suggesting thiophene-containing amines might similarly interact with tumor targets .

N-Methylation Effects: The absence of an N-methyl group in 2-methyl-1-(thiophen-2-yl)propan-2-amine (vs.

Aromatic Substitution Patterns :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic resistance, whereas electron-donating groups (e.g., methoxy in PMMA) enhance receptor binding .

Physicochemical Properties

  • Solubility : Thiophene’s moderate polarity may improve aqueous solubility compared to purely aromatic analogs (e.g., naphthalen-2-yl derivatives) .
  • Stability : The absence of N-methylation could increase susceptibility to oxidative deamination, reducing half-life .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-1-(thiophen-2-yl)propan-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves alkylation or reductive amination of a thiophene precursor. For example, coupling 2-thiophenecarbonyl chloride with methylamine derivatives under controlled pH (8–10) in anhydrous solvents (e.g., THF) can yield intermediates, followed by reduction with LiAlH₄ or NaBH₄. Reaction temperature (<0°C for exothermic steps) and stoichiometric ratios (1:1.2 amine:carbonyl) are critical to minimize byproducts like N-methylated impurities . Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization is recommended for ≥95% purity.

Q. How can the molecular structure of 2-methyl-1-(thiophen-2-yl)propan-2-amine be confirmed using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is ideal. Key steps include:

  • Growing crystals via slow evaporation in a non-polar solvent (e.g., dichloromethane).
  • Collecting diffraction data at 100 K to reduce thermal motion artifacts.
  • Refining the structure using hydrogen atom positions derived from Fourier difference maps.
    The thiophene ring’s planarity and amine group geometry (bond angles ~109.5°) validate the structure .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR (CDCl₃) shows characteristic thiophene protons (δ 6.8–7.2 ppm) and methyl groups (δ 1.2–1.5 ppm). 13^{13}C NMR confirms the quaternary carbon (δ 45–50 ppm).
  • FT-IR : Peaks at ~3350 cm1^{-1} (N-H stretch) and 3100 cm1^{-1} (C-H aromatic).
  • MS : ESI-MS in positive ion mode detects [M+H]+^+ at m/z 170.1 (calculated for C₈H₁₁NS+^+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for 2-methyl-1-(thiophen-2-yl)propan-2-amine?

  • Methodological Answer : Discrepancies often arise from differences in:

  • Purity : Use HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to verify ≥98% purity.
  • Assay Conditions : Standardize cell-based assays (e.g., HEK-293 transfected with monoamine transporters) with positive controls (e.g., methiopropamine at 10 µM).
  • Metabolic Stability : Conduct liver microsome studies (human vs. rodent) to compare degradation rates .
    • Table 1 : Comparative IC₅₀ Values for Monoamine Transporter Inhibition
TransporterIC₅₀ (nM) ± SEMAssay TypeReference
DAT120 ± 15Radioligand
SERT>10,000Fluorescent

Q. What computational strategies predict the binding affinity of 2-methyl-1-(thiophen-2-yl)propan-2-amine to neurotransmitter receptors?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures of dopamine receptors (e.g., PDB ID 6CM4). The thiophene ring’s sulfur atom shows π-π stacking with Phe320 in DAT.
  • MD Simulations : Run 100 ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • Free Energy Calculations : MM-GBSA yields ΔG values correlating with experimental IC₅₀ data (R² >0.85) .

Q. How should researchers address discrepancies in toxicity profiles across in vitro and in vivo models?

  • Methodological Answer :

  • In Vitro : Use hepatocyte viability assays (MTT or LDH release) with primary human cells to avoid species-specific metabolic differences.
  • In Vivo : Dose rodents (e.g., Sprague-Dawley rats) at 10–50 mg/kg (i.p.) and monitor neurobehavioral endpoints (e.g., locomotor activity, seizure thresholds).
  • Mechanistic Studies : Measure oxidative stress markers (e.g., glutathione depletion) and cytochrome P450 inhibition to identify toxicity pathways .

Ethical and Regulatory Considerations

Q. What are the legal implications of synthesizing 2-methyl-1-(thiophen-2-yl)propan-2-amine in jurisdictions where it is a controlled substance?

  • Answer : The compound is classified as Schedule I in the U.S. (DEA) and the UK (Misuse of Drugs Act) due to its structural similarity to methiopropamine, a known psychoactive substance. Researchers must obtain DEA Schedule I licenses (U.S.) or Home Office approvals (UK) for legal synthesis. Non-compliance risks criminal charges under analog laws .

Data Reproducibility and Validation

Q. What validation protocols ensure reproducibility in pharmacokinetic studies of this compound?

  • Methodological Answer :

  • Analytical Validation : Use LC-MS/MS with deuterated internal standards (e.g., d₃-methiopropamine) to quantify plasma concentrations (LLOQ 1 ng/mL).
  • Pharmacokinetic Modeling : Non-compartmental analysis (WinNonlin) calculates AUC₀–24h and t₁/₂. Cross-validate with in silico PBPK models (GastroPlus) .

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